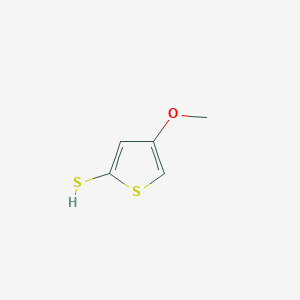
4-Methoxythiophene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxythiophene-2-thiol, also known as 4-Methoxybenzenethiol or 4-Mercaptoanisole, is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiol . Another method includes the cesium fluoride-Celite catalyzed preparation of thioethers and thioesters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxythiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the thiol form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Disulfides: Formed through oxidation.
Thioethers and Thioesters: Formed through substitution reactions.
Scientific Research Applications
4-Methoxythiophene-2-thiol has several applications in scientific research:
Chemistry: Used in the preparation of self-assembled monolayers (SAMs) for surface characterization and modification.
Biology: Potential use in studying biological interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxythiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and thiol-disulfide exchange reactions .
Comparison with Similar Compounds
- 4-Methylbenzenethiol
- 4-Nitrothiophenol
- 3-Methoxythiophenol
- 4-Aminothiophenol
- 4-Fluorothiophenol
- 4-Mercaptophenol
- 4-Chlorothiophenol
- 2-Methoxythiophenol
- Thiophenol
- 4-Mercaptobenzoic acid
Comparison: 4-Methoxythiophene-2-thiol is unique due to its methoxy group, which influences its electronic properties and reactivity. Compared to other thiophenols, it may exhibit different reactivity patterns and applications, particularly in the formation of SAMs and organic semiconductors .
Properties
Molecular Formula |
C5H6OS2 |
|---|---|
Molecular Weight |
146.2 g/mol |
IUPAC Name |
4-methoxythiophene-2-thiol |
InChI |
InChI=1S/C5H6OS2/c1-6-4-2-5(7)8-3-4/h2-3,7H,1H3 |
InChI Key |
COFSPBGIVROXFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















